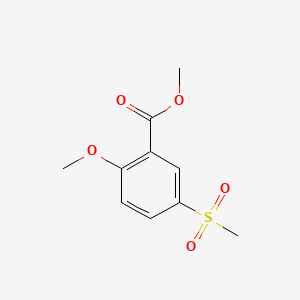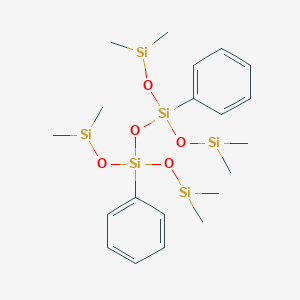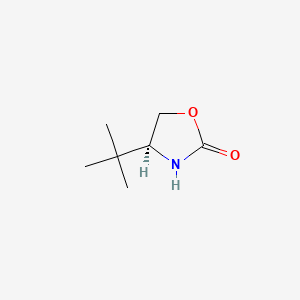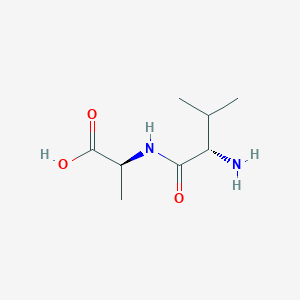![molecular formula C8H8O2S2 B1588018 Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate CAS No. 7767-60-4](/img/structure/B1588018.png)
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Übersicht
Beschreibung
“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H8O2S2 . It is also known as "4,6-Dihydrothieno [3,4-b]thiophene-2-carboxylic Acid Methyl Ester" .
Molecular Structure Analysis
The molecular weight of “Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is 200.28 . The InChI code for this compound is 1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Agent Development
This compound has been studied for its potential as a precursor in synthesizing thiophene derivatives with antimicrobial properties . These derivatives have shown inhibitory effects against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The research suggests that modifying the thiophene structure could lead to new treatments for bacterial infections.
Materials Science: Conductive Polymers
Thiophene and its derivatives are key in developing conductive polymers . Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate can serve as a monomer or intermediate in synthesizing polymers with potential applications in organic electronics, such as solar cells and light-emitting diodes (LEDs).
Environmental Science: Pollutant Degradation
Research into thiophene derivatives includes their use in environmental remediation . These compounds can be part of catalysts that degrade pollutants in water and soil, contributing to cleaner and safer environments.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can be used to develop standards and calibration models for chromatographic analysis . Its well-defined structure and properties make it suitable for method development and validation in high-performance liquid chromatography (HPLC).
Agriculture: Pesticide Formulation
The antimicrobial properties of thiophene derivatives also extend to agriculture, where they can be formulated into pesticides to protect crops from bacterial and fungal diseases . This application is crucial for increasing crop yields and ensuring food security.
Energy Storage: Electrolyte Components
Thiophene derivatives are explored for their electrochemical properties, which are valuable in energy storage systems . Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate could be used in the development of electrolytes for batteries, contributing to the efficiency and stability of these devices.
Wirkmechanismus
Safety and Hazards
“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQUYKPAMERGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392509 | |
| Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
CAS RN |
7767-60-4 | |
| Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide in organic synthesis?
A1: Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide (1) serves as a stable precursor to o-dimethylene thiophene (3) [, ]. This is significant because o-dimethylene thiophene is a reactive diene that can participate in [4+2] cycloaddition reactions, enabling the synthesis of various complex heterocyclic compounds. The use of a stable precursor like compound 1 allows for controlled generation of the reactive diene, making the synthesis process more efficient and manageable.
Q2: How is Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide synthesized?
A2: The synthesis of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide (1) is achieved through a reaction involving 3-(phenylthio)-4-acyl-3-sulfolenes (2) [, ]. While the specific reaction conditions and mechanism are not detailed in the provided abstracts, this information highlights the starting materials and the overall transformation involved in synthesizing compound 1.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)






![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)
![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)